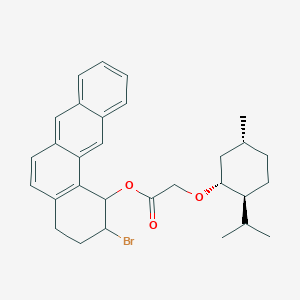
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is a chemical compound with a complex structure that includes aziridine rings and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester typically involves the reaction of aziridine with phosphinothioic acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product. The specific synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of different phosphinothioic acid derivatives.
Substitution: The aziridine rings and phenyl ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions can yield a variety of substituted phosphinothioic acid derivatives.
Applications De Recherche Scientifique
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl ester group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinothioic acid, bis(1-aziridinyl)-, O-methyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-ethyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-propyl ester
Uniqueness
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
90997-20-9 |
|---|---|
Formule moléculaire |
C30H35BrO3 |
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
(2-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-1-yl) 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate |
InChI |
InChI=1S/C30H35BrO3/c1-18(2)24-12-8-19(3)14-27(24)33-17-28(32)34-30-26(31)13-11-20-9-10-23-15-21-6-4-5-7-22(21)16-25(23)29(20)30/h4-7,9-10,15-16,18-19,24,26-27,30H,8,11-14,17H2,1-3H3/t19-,24+,26?,27-,30?/m1/s1 |
Clé InChI |
ZYRKWUCNTZIHCE-USWGQFJCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
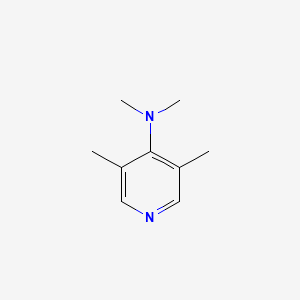
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
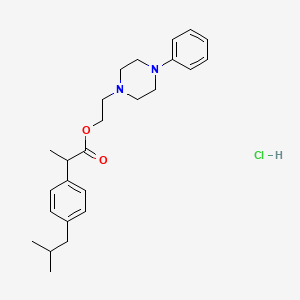
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
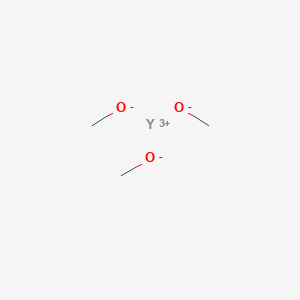
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
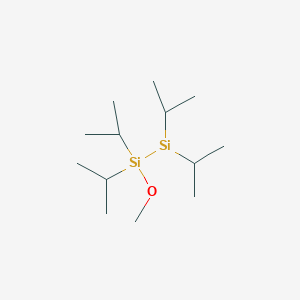
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
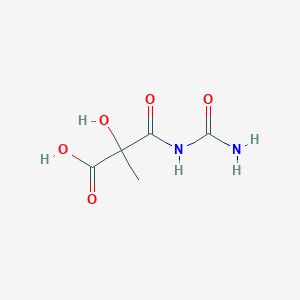
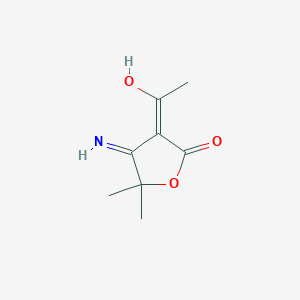
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
